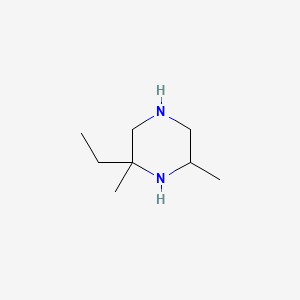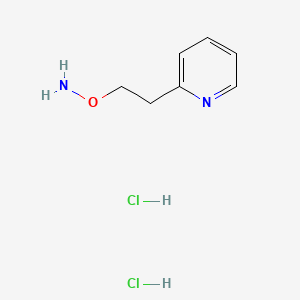
2-N,5-dimethylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-N,5-dimethylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 155790-13-9 . It has a molecular weight of 137.18 . The IUPAC name for this compound is N2,5-dimethyl-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for “2-N,5-dimethylpyridine-2,3-diamine” is 1S/C7H11N3/c1-10(2)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-N,5-dimethylpyridine-2,3-diamine” are not available, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests potential reactivity for “2-N,5-dimethylpyridine-2,3-diamine”.
Physical And Chemical Properties Analysis
The compound “2-N,5-dimethylpyridine-2,3-diamine” has a molecular weight of 137.18 . The physical form of the compound is a powder .
Wissenschaftliche Forschungsanwendungen
Synthesis of Organometallic Complexes
2-N,5-dimethylpyridine-2,3-diamine: serves as a ligand in the synthesis of organometallic complexes. These complexes are crucial in the development of light-detecting systems. For instance, a binuclear Ru(II) complex with pyridine-2,6-diimine ligand has been synthesized using this compound . The complex exhibits significant potential in the fabrication of photodiodes, which are essential components in light detection and electronic devices.
Photodiode Fabrication
The compound is used in the production of Al/Ru(II) organometallic complex/n-Si/Al photodiodes. These photodiodes demonstrate responsiveness to light and are evaluated for parameters such as ideality factor, photosensitivity, barrier height, and photoresponse values . Such photodiodes find applications in motion detectors, video imaging devices, and optical communication receivers.
Biological Activity Studies
2-N,5-dimethylpyridine-2,3-diamine: is studied for its biological activity. Research has been conducted to understand its effects on cell viability, particularly in cancer cell lines such as MCF-7 . These studies are vital for developing new therapeutic agents and understanding the cellular mechanisms of action.
Material Science Research
This compound is instrumental in material science research, particularly in the study of thin films. Thin films are fundamental in various technological devices like microprocessors, solar cells, and transistors. The compound’s properties can influence the development and enhancement of these materials .
Chemical Synthesis
In chemical synthesis, 2-N,5-dimethylpyridine-2,3-diamine is used as a precursor for synthesizing a variety of chemical compounds. Its reactivity and structural properties make it a valuable starting material for creating more complex molecules .
Green Chemistry Applications
The compound is utilized in green chemistry applications, such as the flow synthesis of 2-methylpyridines. This process is more environmentally friendly and offers a greener alternative to conventional batch reaction protocols . It highlights the compound’s role in sustainable chemical practices.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N,5-dimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJPVEHDCSHTCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299749 |
Source


|
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,5-dimethylpyridine-2,3-diamine | |
CAS RN |
155790-13-9 |
Source


|
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155790-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,5-Dimethyl-2,3-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)



![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)







![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)